molecular formula C10H15BrN2S B6332732 [(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide CAS No. 105444-69-7

[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide

Cat. No.: B6332732
CAS No.: 105444-69-7
M. Wt: 275.21 g/mol
InChI Key: AVFKYLRCDFIXNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 3-phenylpropyl mercaptan with methanimidamide in the presence of hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in cancer therapy, particularly in targeting specific molecular pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. In cancer therapy, it is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Phenylpropyl)sulfanyl]methanimidamide hydrochloride
  • [(3-Phenylpropyl)sulfanyl]methanimidamide sulfate
  • [(3-Phenylpropyl)sulfanyl]methanimidamide acetate

Uniqueness

[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness makes it particularly suitable for certain applications in medicinal chemistry and drug development.

Properties

IUPAC Name

3-phenylpropyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.BrH/c11-10(12)13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFKYLRCDFIXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSC(=N)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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